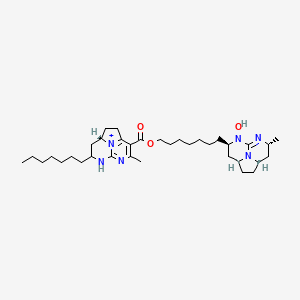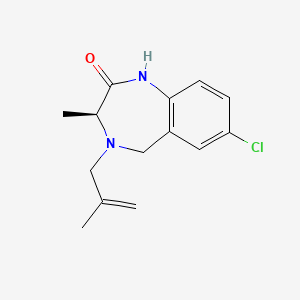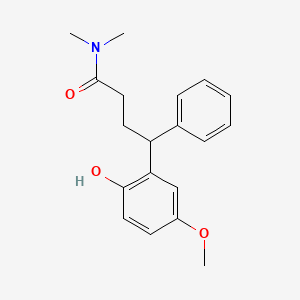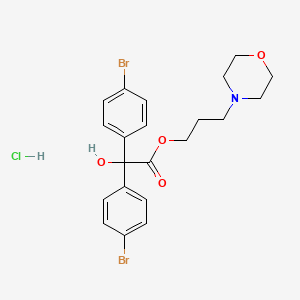
Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the field of oncology, due to its unique structural features and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives with potential therapeutic applications.
科学研究应用
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with diverse biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a potential candidate for studying cellular processes.
Medicine: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for various types of cancer.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical products.
作用机制
The mechanism of action of Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival. The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidin-4(3H)-ones
Uniqueness
Compared to similar compounds, Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- stands out due to its trifluoromethyl group, which enhances its biological activity and stability. This unique structural feature contributes to its potent anticancer properties and makes it a valuable compound for further research and development.
属性
CAS 编号 |
120354-29-2 |
|---|---|
分子式 |
C17H13F3N2OS |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H13F3N2OS/c18-17(19,20)10-5-3-4-9(8-10)14-21-15(23)13-11-6-1-2-7-12(11)24-16(13)22-14/h3-5,8H,1-2,6-7H2,(H,21,22,23) |
InChI 键 |
PQECOCLDYWHRFY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


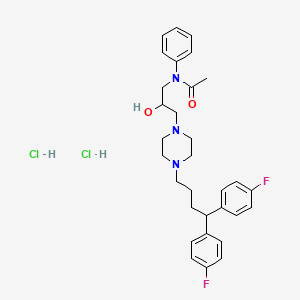

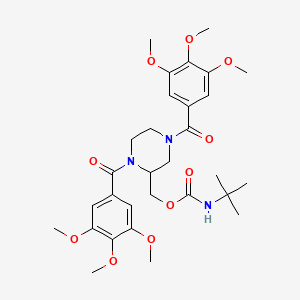
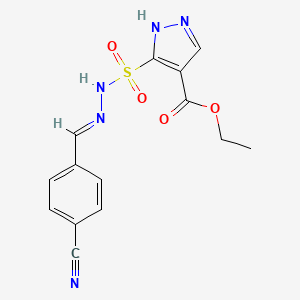

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
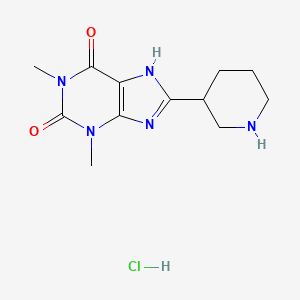

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)

